4-{2-[Ethyl(methyl)amino]ethyl}aniline
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Overview
Description
4-{2-[Ethyl(methyl)amino]ethyl}aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with an ethyl(methyl)aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Ethyl(methyl)amino]ethyl}aniline typically involves the reaction of aniline with ethyl(methyl)aminoethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the ethyl(methyl)aminoethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or ruthenium complexes, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-{2-[Ethyl(methyl)amino]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-{2-[Ethyl(methyl)amino]ethyl}aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism of action of 4-{2-[Ethyl(methyl)amino]ethyl}aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the ethyl(methyl)aminoethyl side chain.
N-Methylaniline: Similar structure but with a methyl group instead of the ethyl(methyl)aminoethyl side chain.
N-Ethylaniline: Similar structure but with an ethyl group instead of the ethyl(methyl)aminoethyl side chain.
Uniqueness
4-{2-[Ethyl(methyl)amino]ethyl}aniline is unique due to the presence of both ethyl and methyl groups in its side chain, which can influence its chemical reactivity and biological activity.
Biological Activity
4-{2-[Ethyl(methyl)amino]ethyl}aniline, a compound with the molecular formula C₁₃H₁₈N₂, has garnered attention in medicinal chemistry due to its structural features that facilitate interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by an aniline moiety linked to an ethyl(methyl)amino group. Its structural complexity allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂ |
Molecular Weight | 206.30 g/mol |
Functional Groups | Aniline, Amine |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:
- Formation of the Aniline Derivative : Starting from an appropriate aniline precursor.
- Alkylation : Using ethyl and methyl halides to introduce the ethyl(methyl)amino group.
- Purification : Employing techniques such as recrystallization or chromatography to obtain high-purity product.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis .
- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders .
- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Anticancer Studies :
- Neuropharmacological Evaluation :
-
Antimicrobial Testing :
- In vitro assays revealed that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
4-(2-Aminoethyl)aniline | Simple amino group | Used in polycondensation reactions |
N-(Cyclopropyl)methylaniline | Lacks ethylene linkage | Focused on cyclopropane interactions |
2-(4-Aminophenyl)ethylamine | Similar amine structure | Potential applications in pharmaceuticals |
The distinct combination of ethyl and methyl groups in this compound may enhance its biological activity compared to simpler analogues.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-[2-[ethyl(methyl)amino]ethyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-3-13(2)9-8-10-4-6-11(12)7-5-10/h4-7H,3,8-9,12H2,1-2H3 |
InChI Key |
ZQVLMCKLNOXWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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